Mpeg5-t-butyl ester

概要

説明

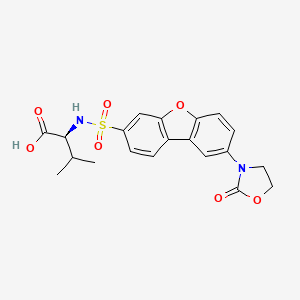

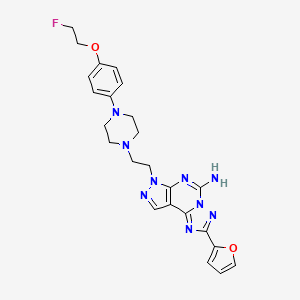

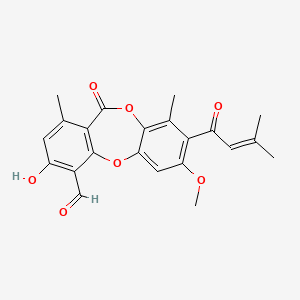

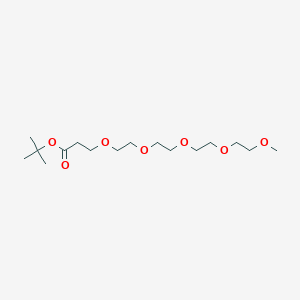

Mpeg5-t-butyl ester is a polyethylene glycol (PEG) derivative . It contains a t-butyl ester, and the t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media . It is a water-soluble compound that has been widely used in various fields, including medical, environmental, and industrial research.

Molecular Structure Analysis

The molecular structure of this compound includes a PEG spacer and a t-butyl ester . The molecular weight is 336.4 g/mol, and the molecular formula is C16H32O7 .Physical And Chemical Properties Analysis

This compound is a water-soluble compound. The hydrophilic PEG spacer increases its solubility in aqueous media . The molecular weight is 336.4 g/mol, and the molecular formula is C16H32O7 .科学的研究の応用

変圧器用途向け合成エステル液体

Mpeg5-t-ブチルエステルを含む合成エステルは、近年ますます普及しています {svg_1}. これらは、優れた絶縁破壊性能と雷インパルス強度を有するため、変圧器に使用されています {svg_2}. 合成エステルは、ナノ流体の作成や、紙と合成エステルの複合絶縁システムにも使用されています {svg_3}.

鉱油浸漬変圧器のレトロフィリングと乾燥

Mpeg5-t-ブチルエステルは、鉱油浸漬変圧器のレトロフィリングと乾燥に使用されます {svg_4}. この用途では、合成エステルの独自の特性を利用して、変圧器の性能と寿命を向上させます {svg_5}.

溶存ガス分析(DGA)に基づく診断

変圧器の健康状態モニタリングの分野では、Mpeg5-t-ブチルエステルがDGAベースの診断に使用されています {svg_6}. これは、合成エステルに溶解したガスを分析して、変圧器の状態を評価することを含みます {svg_7}.

合成エステルの静電気

Mpeg5-t-ブチルエステルは、合成エステルの静電気に関する研究で使用されています {svg_8}. この研究は、変圧器における静電気の危険を理解し、軽減するために重要です {svg_9}.

ポリマー媒体における高周波誘電損失

Mpeg5-t-ブチルエステルは、高周波での誘電損失の研究に使用されています {svg_10}. この研究は、特に高周波通信の発展に関連しています {svg_11}.

ポリ(エステルイミド)の合成

Mpeg5-t-ブチルエステルは、ポリ(エステルイミド)の合成に使用されています {svg_12}. これらのポリマーは、分子鎖の柔軟性が異なり、高品質のフィルムの製造など、さまざまな用途で使用されています {svg_13}.

Safety and Hazards

作用機序

Target of Action

Mpeg5-t-butyl ester is primarily used in the field of drug development . It is a PEG derivative containing a t-butyl ester . The compound’s primary targets are therapeutic molecules, such as peptides, proteins, or small molecules . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Mode of Action

The mode of action of this compound involves a process known as PEGylation . In this process, the PEG moiety of the compound is covalently attached to its targets . This attachment can alter the properties of the target molecules, potentially enhancing their therapeutic efficacy.

Biochemical Pathways

Given its role in pegylation, it can be inferred that the compound may influence pathways related to the function and stability of therapeutic molecules .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The result of this compound’s action is the modification of therapeutic molecules through PEGylation . This modification can enhance the solubility, stability, and potentially the therapeutic efficacy of the target molecules .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

生化学分析

Biochemical Properties

Mpeg5-t-butyl ester is widely utilized for PEGylation, a process where the PEG moiety is covalently attached to therapeutic molecules, such as peptides, proteins, or small molecules . The unique structure of this compound imparts hydrophilic and biocompatible properties, making it an essential reagent in pharmaceutical research and development .

Cellular Effects

Given its role in PEGylation, it can be inferred that this compound may influence cell function by modifying the properties of proteins and other biomolecules .

Molecular Mechanism

This process can alter the properties of the target molecule, potentially influencing its activity, stability, and interactions with other biomolecules .

Metabolic Pathways

Given its role in PEGylation, it may interact with enzymes and cofactors involved in the modification of proteins and other biomolecules .

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O7/c1-16(2,3)23-15(17)5-6-19-9-10-21-13-14-22-12-11-20-8-7-18-4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOAGRJWHPYZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101216433 | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874208-93-2 | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874208-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。